[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Overview
Description
[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenyl 4-chlorobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the compound can lead to the formation of sulfinamides or sulfides.
Substitution: The chlorophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for various analytical techniques.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of [4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-Chlorophenylsulfonyl chloride
Comparison:
- Structural Differences: While these compounds share the chlorophenylsulfonyl moiety, they differ in their additional functional groups, which can significantly impact their chemical reactivity and biological activity.
- Uniqueness: [4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate is unique due to the presence of both the sulfonylamino and chlorobenzoate groups, which confer distinct properties and potential applications compared to its analogs.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO4S/c20-14-3-1-13(2-4-14)19(23)26-17-9-7-16(8-10-17)22-27(24,25)18-11-5-15(21)6-12-18/h1-12,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXXCYFGMIRWBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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